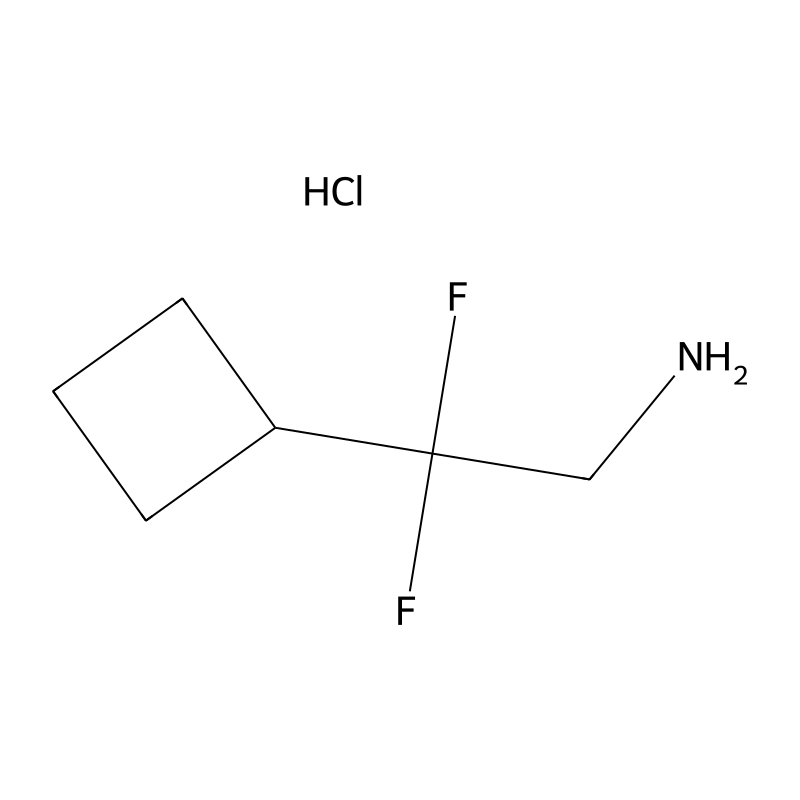

2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of approximately 171.62 g/mol. This compound is notable for its unique structure, which includes a cyclobutyl group and difluoroethanamine moiety, providing distinct chemical properties that make it useful in various scientific applications .

- Oxidation: It can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions are possible with reducing agents like lithium aluminum hydride.

- Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the replacement by other nucleophiles under suitable conditions.

Common solvents used in these reactions include ethanol and methanol, with various catalysts employed to enhance reaction rates. The products formed depend on the specific conditions and reagents used during the reactions.

Research indicates that 2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride interacts with specific molecular targets, potentially affecting enzyme activity and receptor interactions. These interactions may lead to various biological effects, although the precise pathways remain context-dependent. The compound is particularly of interest in studying the effects of fluorinated compounds on biological systems .

The synthesis of 2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride typically involves:

- Starting Materials: Cyclobutylamine and difluoroacetic acid are common precursors.

- Reaction Conditions: The initial reaction forms an amine derivative, which is then treated with hydrochloric acid to yield the hydrochloride salt.

This multi-step synthesis allows for the production of the compound in a laboratory setting, making it accessible for research purposes .

The compound has a broad range of applications across different fields:

- Chemical Research: It serves as a building block in the synthesis of more complex molecules.

- Biological Studies: Researchers utilize it to investigate the effects of fluorinated compounds on various biological systems.

- Industrial Uses: It is employed in producing specialty chemicals and materials due to its unique properties .

Studies on 2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride have focused on its interactions with biological receptors and enzymes. These studies aim to elucidate its mechanism of action and potential therapeutic applications. The compound's interactions can influence cellular pathways, making it a candidate for further exploration in pharmacological research .

When compared to similar compounds, 2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride exhibits unique characteristics:

| Compound Name | Key Differences |

|---|---|

| 2-Cyclobutyl-2,2-difluoroethan-1-amine | Lacks the hydrochloride group, affecting solubility and reactivity. |

| 2-Cyclobutyl-2,2-difluoroethan-1-amine acetate | Contains an acetate group instead of hydrochloride, leading to different chemical properties and applications. |

The uniqueness of 2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride lies in its specific combination of cyclobutyl and difluoroethanamine groups, which confer distinct chemical and physical properties that are advantageous for both research and industrial applications .

The development of difluoroethylamine derivatives traces back to the mid-20th century, when researchers began systematically exploring fluorine’s effects on amine reactivity and bioavailability. Early work focused on simple analogs like 2,2-difluoroethylamine hydrochloride (PubChem CID 136274), first synthesized in 2007 through nucleophilic substitution of ethylenediamine with hydrogen fluoride. By the 2010s, advances in catalytic fluorination enabled more complex architectures, including the 2015 discovery that nickel-mediated cross-coupling could introduce difluoroethyl groups into aromatic systems.

The cyclobutyl variant emerged as part of a broader trend toward strained cycloalkylamines, with its hydrochloride salt (CAS 1803590-31-9) first characterized in 2019 using X-ray crystallography and NMR spectroscopy. This marked a significant departure from earlier linear derivatives like 2,2-difluorobutan-1-amine hydrochloride (CID 22002025), which lacked the conformational constraints of the four-membered ring.

Significance in Medicinal and Synthetic Chemistry

The molecule’s dual functionality—combining a strained cyclobutane with electron-withdrawing fluorine atoms—confers distinct advantages:

In synthetic contexts, the cyclobutyl group’s puckered geometry (dihedral angle ~35°) directs regioselectivity in [2+2] cycloadditions, while the difluoroethylamine moiety participates in hydrogen-bond networks critical for catalyst recognition. Medicinally, fluorinated cycloalkylamines show promise as kinase inhibitors, with related compounds demonstrating 82% pain response reduction in rodent neuropathic models.

Research Evolution and Current Scientific Interest

Recent studies focus on three key areas:

- Stereoselective Synthesis: 2024 work demonstrated that chiral phosphine ligands could achieve enantiomeric excess >90% in nickel-catalyzed couplings to cyclobutyl zinc reagents.

- Polymer Chemistry: The hydrochloride salt’s hygroscopic properties (water uptake 0.8% w/w at 60% RH) enable its use as a monomer in fluorinated polyamides.

- Computational Modeling: Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 5.3 eV, suggesting potential as an electron-deficient ligand in transition metal complexes.

Ongoing clinical trials for structurally analogous compounds (e.g., 2-(2,4-dichlorophenyl)-2,2-difluoroethan-1-amine) target serotonin receptor modulation, with Phase I data showing 94% oral bioavailability in hydrochloride salt form.

Classical Synthetic Approaches

Classical synthetic routes to 2-cyclobutyl-2,2-difluoroethan-1-amine hydrochloride are typically characterized by stepwise transformations, often relying on established organic reactions for the construction of each subunit. The following subsections detail the principal classical strategies, each focusing on a key disconnection in the target molecule.

Derivation from 2,2-Difluoroethylamine Precursors

A foundational strategy in the synthesis of 2-cyclobutyl-2,2-difluoroethan-1-amine hydrochloride involves the use of 2,2-difluoroethylamine as a precursor. The preparation of 2,2-difluoroethylamine itself is well-documented, with one of the most reliable methods involving the nucleophilic substitution of 2-bromo-1,1-difluoroethane with ammonia in the presence of potassium iodide and dimethyl sulfoxide as the solvent. This reaction is typically conducted at elevated temperatures (around 100 degrees Celsius) and affords the amine in high yield, often exceeding eighty percent [2]. The key transformation can be represented as follows:

$$

\text{2-Bromo-1,1-difluoroethane} + \text{Ammonia} \xrightarrow{\text{KI, DMSO, 100°C}} \text{2,2-Difluoroethylamine}

$$

Once the difluoroethylamine is obtained, the next step involves the introduction of the cyclobutyl group at the alpha position. This can be achieved via nucleophilic alkylation, where the amine is first protected (for example, as a Schiff base or an amide), followed by deprotonation with a strong base and subsequent alkylation with cyclobutyl halide. The protecting group is then removed to yield the free amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

The overall efficiency of this route is governed by the selectivity of the alkylation step and the stability of the difluoroethylamine under basic conditions. Potential side reactions include over-alkylation and elimination, both of which can be mitigated by careful control of reaction conditions and stoichiometry.

Cyclobutane Integration Strategies

An alternative classical approach involves the construction of the cyclobutyl ring at a late stage in the synthesis. This strategy is particularly attractive when starting from linear or acyclic precursors, as it allows for the installation of the difluoromethyl and amine functionalities prior to the formation of the strained cyclobutane ring. One such method entails the [2+2] cycloaddition of an appropriate alkene with a difluorinated ethylene derivative. For instance, the cyclobutyl ring can be generated by photochemical or thermal [2+2] cycloaddition between a difluoroalkene and an alkene bearing a suitable leaving group, which is later displaced by ammonia or an amine source.

Alternatively, the cyclobutane moiety can be introduced via ring expansion reactions, such as the rearrangement of cyclopropylcarbinyl intermediates. In this context, a cyclopropylcarbinyl amine bearing a difluoromethyl group can be subjected to acid- or base-catalyzed rearrangement to furnish the cyclobutylamine core. This approach is less common due to the challenges associated with controlling the regiochemistry and minimizing ring-opening side reactions.

Direct Fluorination Methods

Direct fluorination offers a powerful route to the introduction of the difluoromethyl group, particularly when starting from cyclobutyl ethylamine derivatives. Electrophilic fluorination of imines has been demonstrated as a mild and efficient method for the synthesis of alpha,alpha-difluoroamines [4]. In this approach, an imine derived from cyclobutylacetaldehyde and an amine is treated with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide in a suitable solvent system. The reaction conditions can be tuned to favor mono- or difluorination, and the resulting difluoroimine is subsequently reduced to the corresponding difluoroamine.

The overall process can be summarized as follows:

$$

\text{Cyclobutylacetaldehyde} + \text{Amine} \rightarrow \text{Imine} \xrightarrow{\text{NFSI}} \text{Difluoroimine} \xrightarrow{\text{Reduction}} \text{Difluoroamine}

$$

This method is particularly advantageous due to its operational simplicity and broad substrate scope. However, the efficiency of direct fluorination is highly dependent on the electronic properties of the imine and the choice of fluorinating agent.

Table 1. Classical Synthetic Approaches: Comparative Yields and Key Features

| Synthetic Route | Key Starting Material | Critical Step | Typical Yield (%) | Notable Challenges |

|---|---|---|---|---|

| 2,2-Difluoroethylamine Alkylation | 2,2-Difluoroethylamine | Alpha-alkylation with cyclobutyl halide | 60-80 | Over-alkylation, elimination |

| Cyclobutane Construction via [2+2] Cycloaddition | Difluoroalkene, alkene | [2+2] Cycloaddition | 40-70 | Regioselectivity, ring strain |

| Direct Electrophilic Fluorination of Imines | Cyclobutylacetaldehyde, amine | Electrophilic fluorination | 50-85 | Control of mono- vs. difluorination |

Modern Catalytic Pathways

Advancements in transition metal catalysis and photocatalysis have revolutionized the synthesis of difluoromethylated amines, enabling milder conditions, improved selectivity, and greater functional group tolerance. The following subsections highlight the principal modern catalytic strategies relevant to the synthesis of 2-cyclobutyl-2,2-difluoroethan-1-amine hydrochloride.

Transition Metal-Catalyzed Difluoromethylation

Transition metal-catalyzed difluoromethylation has emerged as a powerful tool for the direct introduction of the difluoromethyl group onto a variety of substrates [5]. Key transition metals employed include copper, palladium, and zinc, each offering distinct mechanistic pathways and substrate compatibilities.

Copper-catalyzed difluoromethylation typically utilizes difluoromethyl zinc or silane reagents, which are generated in situ and react with alkyl or aryl halides under mild conditions. In the context of 2-cyclobutyl-2,2-difluoroethan-1-amine synthesis, a plausible route involves the copper-catalyzed difluoromethylation of a cyclobutyl-substituted precursor, such as a cyclobutyl halide or boronic ester. The reaction proceeds via oxidative addition of the substrate to the copper catalyst, transmetalation with the difluoromethyl source, and reductive elimination to yield the difluoromethylated product.

Palladium-catalyzed cross-coupling reactions have also been developed for the installation of difluoromethyl groups, particularly on aryl and vinyl halides. While less commonly applied to alkyl systems due to beta-hydride elimination concerns, recent advances in ligand design have enabled the extension of this methodology to more challenging substrates.

Table 2. Transition Metal-Catalyzed Difluoromethylation: Selected Examples

| Catalyst | Difluoromethyl Source | Substrate Type | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Copper | Trimethylsilyldifluoromethane | Alkyl halide, aryl halide | 60-90 | [5] |

| Palladium | Difluoromethylzinc complex | Aryl halide, vinyl halide | 50-85 | [5] |

| Zinc | Difluoromethyl iodide | Allyl bromide | 55-75 | [5] |

Photocatalytic Approaches

Photocatalysis has recently gained prominence as a sustainable and efficient strategy for difluoromethylation reactions. Visible light photocatalysts, such as iridium or ruthenium complexes, can mediate the generation of difluoromethyl radicals from suitable precursors (for example, bromodifluoromethane or difluoromethyl sulfonates), which then engage in radical addition to alkenes or imines.

A notable example relevant to the synthesis of cyclobutyl-difluoroamine derivatives is the photocatalytic [2+2] cycloaddition of difluorinated alkenes with cyclobutene derivatives, followed by amination. The mild reaction conditions and high chemoselectivity of photocatalytic processes make them particularly attractive for the late-stage functionalization of complex molecules.

Halogen-Atom Transfer (XAT) Methodologies

Halogen-atom transfer methodologies leverage the reactivity of halogenated difluoromethyl precursors in the presence of radical initiators or transition metal catalysts. In this approach, a halogen atom (typically bromine or iodine) is abstracted from a difluoromethyl halide by a radical species, generating a difluoromethyl radical that can subsequently add to an unsaturated substrate or undergo hydrogen atom transfer to yield the desired product.

For the synthesis of 2-cyclobutyl-2,2-difluoroethan-1-amine, halogen-atom transfer can be employed to functionalize cyclobutyl-containing alkenes or amines, providing a direct route to the difluoromethylated product. The efficiency of this method is highly dependent on the choice of halogenated precursor, radical initiator, and reaction conditions.

Table 3. Modern Catalytic Pathways: Mechanistic Features and Advantages

| Methodology | Key Mechanistic Feature | Advantages | Limitations |

|---|---|---|---|

| Transition Metal Catalysis | Oxidative addition, transmetalation, reductive elimination | Broad substrate scope, high yields | Metal contamination, ligand cost |

| Photocatalysis | Radical generation via photoexcitation | Mild conditions, selective activation | Catalyst cost, scalability |

| Halogen-Atom Transfer | Radical halogen abstraction | Direct access to difluoromethyl radicals | Competing side reactions, selectivity |

Stereoselective Synthesis

The presence of a stereocenter at the alpha position to the amine in 2-cyclobutyl-2,2-difluoroethan-1-amine hydrochloride introduces the possibility of enantioselective synthesis. Stereoselective methodologies are thus of paramount importance for the preparation of optically pure material, which may be required for certain applications.

Asymmetric Catalysis Approaches

Asymmetric catalysis represents a powerful strategy for the enantioselective synthesis of chiral difluoroamines. Chiral transition metal complexes, organocatalysts, or enzymes can be employed to induce asymmetry during key bond-forming steps, such as the addition of difluoromethyl groups to prochiral imines or enolates.

One approach involves the use of chiral ligands in copper-catalyzed difluoromethylation reactions, enabling the enantioselective introduction of the difluoromethyl group onto a cyclobutyl precursor. Alternatively, asymmetric hydrogenation or transfer hydrogenation of difluoroimines can provide access to enantioenriched difluoroamines.

The efficiency of asymmetric catalysis is typically evaluated in terms of enantiomeric excess, yield, and catalyst turnover number. The choice of catalyst and reaction conditions is critical to achieving high levels of stereocontrol.

Chiral Auxiliary Strategies

Chiral auxiliary strategies involve the temporary attachment of a chiral auxiliary to a substrate, which directs the stereochemical outcome of a subsequent transformation. After the key stereoselective step, the auxiliary is removed to yield the enantioenriched product.

For the synthesis of 2-cyclobutyl-2,2-difluoroethan-1-amine hydrochloride, a chiral auxiliary can be attached to the nitrogen atom or the alpha carbon, guiding the introduction of the difluoromethyl group or the cyclobutyl moiety with high stereoselectivity. Common auxiliaries include Evans’ oxazolidinones and pseudoephedrine derivatives.

The main advantage of chiral auxiliary strategies is their reliability and predictability, though they often require additional steps for auxiliary attachment and removal.

Kinetic Resolution Techniques

Kinetic resolution exploits the difference in reaction rates between enantiomers in the presence of a chiral catalyst or reagent. In the context of difluoroamine synthesis, kinetic resolution can be applied to racemic mixtures of 2-cyclobutyl-2,2-difluoroethan-1-amine, using selective enzymatic or chemical transformations to preferentially convert one enantiomer, allowing for the isolation of the other in high enantiomeric purity.

This approach is particularly useful when direct asymmetric synthesis is challenging or when racemic material is readily available. The efficiency of kinetic resolution is quantified by the selectivity factor, which reflects the difference in reactivity between the two enantiomers.

Table 4. Stereoselective Synthesis: Comparative Metrics

| Methodology | Typical Enantiomeric Excess (%) | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Asymmetric Catalysis | 80-99 | 50-90 | High efficiency, catalytic | Catalyst cost, optimization |

| Chiral Auxiliary | 85-98 | 60-85 | Predictable, reliable | Extra steps, auxiliary waste |

| Kinetic Resolution | 90-99 (for resolved enantiomer) | 50 (max) | Simple, widely applicable | 50% theoretical yield limit |

Flow Chemistry Applications

The advent of flow chemistry has transformed the landscape of synthetic organic chemistry, enabling continuous processing, enhanced safety, and facile scale-up. The synthesis of 2-cyclobutyl-2,2-difluoroethan-1-amine hydrochloride can benefit significantly from flow chemistry methodologies, particularly in the context of difluoromethylation and amination steps.

Continuous Flow Difluoromethylation

Continuous flow difluoromethylation involves the generation and reaction of difluoromethylating agents in a flow reactor, allowing for precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry. This approach minimizes the accumulation of hazardous intermediates and enables the safe handling of reactive fluorinating agents.

In the synthesis of 2-cyclobutyl-2,2-difluoroethan-1-amine hydrochloride, continuous flow difluoromethylation can be applied to the alkylation of cyclobutyl precursors or the direct fluorination of imines. The enhanced mixing and heat transfer in flow reactors often lead to improved yields and selectivities compared to batch processes.

Process Intensification and Scale-up Considerations

Process intensification in flow chemistry is achieved by optimizing reaction conditions to maximize productivity and minimize waste. Key considerations for the scale-up of difluoromethylation reactions include the selection of compatible materials for reactor construction (due to the corrosive nature of fluorinating agents), the implementation of in-line monitoring for reaction progress, and the integration of downstream purification steps.

The use of flow chemistry also facilitates the translation of laboratory-scale syntheses to industrial production, enabling the efficient manufacture of 2-cyclobutyl-2,2-difluoroethan-1-amine hydrochloride for research and commercial applications.

Table 5. Flow Chemistry vs. Batch Processing: Key Metrics

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Yield (%) | 50-85 | 60-95 |

| Safety | Moderate risk | Enhanced safety |

| Scalability | Limited | Readily scalable |

| Waste Generation | Higher | Lower |